molecular formula C15H18O4 B13676588 tert-Butyl (E)-4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoate

tert-Butyl (E)-4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoate

Cat. No.: B13676588
M. Wt: 262.30 g/mol
InChI Key: HJDGXMSLGAXHKE-UHFFFAOYSA-N
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Description

tert-Butyl (E)-4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a methoxy group, and a benzoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (E)-4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoate typically involves the esterification of 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (E)-4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-(3-Carboxy-3-oxoprop-1-en-1-yl)benzoic acid.

    Reduction: Formation of tert-Butyl (E)-4-(3-Hydroxy-3-oxoprop-1-en-1-yl)benzoate.

    Substitution: Formation of various alkyl or aryl derivatives of the original compound.

Scientific Research Applications

tert-Butyl (E)-4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (E)-4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (E)-4-(3-Hydroxy-3-oxoprop-1-en-1-yl)benzoate: Similar structure but with a hydroxy group instead of a methoxy group.

    tert-Butyl (E)-4-(3-Methoxy-3-oxoprop-1-en-1-yl)phenylacetate: Similar structure but with a phenylacetate moiety instead of a benzoate moiety.

Uniqueness

tert-Butyl (E)-4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity

Properties

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

tert-butyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate

InChI

InChI=1S/C15H18O4/c1-15(2,3)19-14(17)12-8-5-11(6-9-12)7-10-13(16)18-4/h5-10H,1-4H3

InChI Key

HJDGXMSLGAXHKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C=CC(=O)OC

Origin of Product

United States

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